DYn-2

Redox Biology Chemical Proteomics Click Chemistry

DYn-2 is a cell-permeable, activity-based chemical probe designed for the chemoselective detection of protein S-sulfenylation (cysteine sulfenic acid, Cys-SOH), a critical and transient post-translational modification in redox signaling. Structurally, it comprises a 1,3-cyclohexanedione (dimedone) warhead that covalently traps sulfenic acids, connected via a 3-carbon spacer to a terminal alkyne functional group.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1354630-46-8
Cat. No. B587074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDYn-2
CAS1354630-46-8
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC#CCCCC1CCC(=O)CC1=O
InChIInChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2
InChIKeyUNMICBPHYXLMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DYn-2 (CAS 1354630-46-8): A Chemoselective Click Chemistry Probe for Direct Protein Sulfenylation Detection in Live Cells


DYn-2 is a cell-permeable, activity-based chemical probe designed for the chemoselective detection of protein S-sulfenylation (cysteine sulfenic acid, Cys-SOH), a critical and transient post-translational modification in redox signaling [1]. Structurally, it comprises a 1,3-cyclohexanedione (dimedone) warhead that covalently traps sulfenic acids, connected via a 3-carbon spacer to a terminal alkyne functional group . This design enables two-step detection: specific covalent capture of sulfenylated proteins in intact living cells, followed by conjugation to azide-bearing reporter tags (e.g., biotin, fluorophores) via bioorthogonal click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) [2].

Why Generic Sulfenic Acid Probes Cannot Substitute for DYn-2's Specific Performance Profile


Despite a shared dimedone-based warhead among many sulfenic acid probes, direct substitution is not scientifically valid. Key performance variables, including cell permeability, reaction kinetics, and detection modality, are critically dependent on the specific linker and reporter group. For instance, early-generation probes like DAz-2 rely on an azide handle for subsequent Staudinger ligation or strain-promoted cycloaddition, which can exhibit distinct cellular uptake, intracellular stability, and background labeling profiles compared to DYn-2's terminal alkyne [1]. Furthermore, the choice of the click chemistry handle (alkyne vs. azide) directly impacts the sensitivity and signal-to-noise ratio of the downstream detection assay . Therefore, experimental outcomes in sulfenome profiling are intrinsically linked to the specific chemical structure of the probe employed, precluding simple interchangeability.

Quantitative Comparative Evidence for Selecting DYn-2 Over Alternative Sulfenylation Probes


Superior Detection Sensitivity via Alkyne-Azide Click Chemistry Compared to Azide-Based Probes

DYn-2 incorporates a terminal alkyne group, enabling detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing tags. This design provides superior detection sensitivity when compared to using azide-modified probes (e.g., DAz-2) with alkynyl detection tags . The increased sensitivity is a direct consequence of the specific chemical structure of the probe and is a key differentiator for applications requiring the detection of low-abundance sulfenylation events.

Redox Biology Chemical Proteomics Click Chemistry

Validated In Situ Profiling of the Plant Sulfenome: Identification of 226 Proteins in Arabidopsis thaliana

In a comprehensive study, DYn-2 was used to identify 226 sulfenylated proteins in hydrogen peroxide (H2O2)-stressed Arabidopsis thaliana cells via mass spectrometry [1]. This experiment, which localized the identified proteins across various subcellular compartments (cytoplasm, plastid, mitochondria, nucleus, ER, Golgi, plasma membrane, peroxisomes), provides direct, quantifiable evidence of DYn-2's efficacy in complex biological systems. This contrasts with many other probes whose proteome-wide coverage has not been as extensively validated in plant models.

Plant Biology Proteomics Redox Signaling

Compatibility with Advanced Caged Derivatives for Spatiotemporal Control, as Demonstrated with DYn-2-ONB

DYn-2 serves as the active core for advanced activity-based probes (ABPs). A photocaged derivative, DYn-2-ONB, was developed to provide temporal control over sulfenic acid labeling [1]. This derivative is efficiently uncaged via irradiation to yield active DYn-2. Critically, in live-cell labeling assays, DYn-2-ONB exhibited better labeling capacity compared to standard DYn-2, demonstrating its utility for improved spatiotemporal monitoring of protein S-sulfenylation [1]. This capacity for derivatization into higher-performance tools is not universally demonstrated across all sulfenic acid probes.

Chemical Biology Photopharmacology Live-Cell Imaging

Recommended Research Applications for DYn-2 Based on Quantitative Evidence


Global Sulfenome Profiling and Target Discovery in Plant Stress Biology

DYn-2 is optimally applied for large-scale proteomic studies aimed at discovering novel redox-sensitive proteins in plant systems. As demonstrated by the identification of 226 sulfenylated proteins in H2O2-stressed Arabidopsis thaliana cells [1], its compatibility with mass spectrometry-based proteomics workflows makes it a proven tool for mapping the 'sulfenome' and identifying new targets for genetic or chemical intervention in crop science and plant biology.

Investigating Dynamic Redox Signaling Cascades in Mammalian Cells with High Sensitivity

In mammalian cell biology, DYn-2 is the probe of choice for monitoring rapid, global changes in protein sulfenylation that are driven by growth factor signaling (e.g., EGF/EGFR pathways) [1]. Its demonstrated superior sensitivity relative to earlier azide-based probes ensures the detection of low-abundance or transient sulfenylation events, enabling researchers to capture a more complete and accurate picture of redox-dependent signaling mechanisms.

Development of Advanced Chemical Biology Tools with Spatiotemporal Control

For researchers engaged in probe development, DYn-2 is a validated chemical scaffold for creating more sophisticated tools. The successful creation and direct validation of a photocaged derivative, DYn-2-ONB, which showed superior live-cell labeling capacity upon photoactivation [1], confirms the utility of DYn-2's core structure for building next-generation probes with spatiotemporal control, which is essential for dissecting localized redox events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for DYn-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.